molecular formula C13H16O3 B1234413 trans-2-Hexenyl salicylate CAS No. 68133-77-7

trans-2-Hexenyl salicylate

Cat. No.: B1234413
CAS No.: 68133-77-7
M. Wt: 220.26 g/mol
InChI Key: DLWPCXLFHSLSMZ-QPJJXVBHSA-N
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Description

Contextualization within Green Leaf Volatiles (GLVs) and Plant Volatile Organic Compounds (VOCs) Research

Green Leaf Volatiles (GLVs) are a class of volatile organic compounds (VOCs) released by plants, especially in response to mechanical damage or herbivore and pathogen attacks. mdpi.commdpi.com These C6 compounds, which include aldehydes, alcohols, and their esters, are responsible for the characteristic "green" smell of freshly cut grass. mdpi.com Trans-2-hexenyl salicylate (B1505791) is an ester derivative within this family, formed from trans-2-hexenal (B146799), a primary GLV. chinbullbotany.comuky.edunih.gov

The biosynthesis of GLVs, including the precursors to trans-2-hexenyl salicylate, occurs through the hydroperoxide lyase (HPL) branch of the oxylipin pathway. mdpi.comuky.edunih.gov This pathway is rapidly activated upon tissue damage, leading to the swift release of these volatile compounds. mdpi.comuky.edunih.gov Research has shown that GLVs play a multifaceted role in plant defense. They can act as direct deterrents to herbivores and pathogens, and also function as signals in plant-to-plant communication and in attracting natural enemies of herbivores (indirect defense). mdpi.commdpi.comrepositorioinstitucional.mx

The emission of GLVs is a near-universal response in the plant kingdom, highlighting their fundamental importance. mdpi.com For instance, wounded strawberry fruit produces a variety of wound-induced volatiles, with trans-2-hexenal being a major component. uky.edunih.gov The study of this compound is therefore intrinsically linked to the broader investigation of how plants use this cocktail of volatile chemicals to navigate and respond to their environment. The conversion of primary GLVs like trans-2-hexenal into esters such as this compound represents a metabolic diversification that can alter the bioactivity and signaling properties of the initial volatile blend.

Role as a Salicylate Ester in Plant Signaling Pathways

This compound is an ester of salicylic (B10762653) acid, a key phytohormone in plant defense. nih.govoup.com Salicylic acid is central to the activation of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against a wide range of pathogens. nih.govoup.com The signaling pathway of salicylic acid involves the master regulator NPR1 (NONEXPRESSER OF PR GENES 1) and its paralogs, which act as salicylic acid receptors. nih.govscispace.com Upon pathogen perception and subsequent salicylic acid synthesis, NPR1 activates the expression of defense-related genes, including pathogenesis-related (PR) proteins. nih.govscispace.com

As a salicylate ester, this compound is part of a group of compounds that can influence these salicylic acid-mediated defense responses. Research on salicylic acid analogs has demonstrated that structural modifications can impact the induction of defense responses. nih.gov For example, studies have shown that certain synthetic and natural salicylic acid analogs can induce the accumulation of NPR1 and the expression of PR genes, thereby enhancing resistance to pathogens. nih.gov

The esterification of salicylic acid to form compounds like this compound can be a mechanism for transport or storage of the active hormone. Methyl salicylate, another well-studied salicylate ester, has been identified as a mobile signal in plant-to-plant communication, capable of being converted back to salicylic acid in recipient plants to activate defense responses. oup.com While the specific signaling cascade initiated by this compound is an area of ongoing research, its chemical nature strongly suggests its involvement in modulating the salicylic acid-dependent defense network. The presence of both a GLV-derived alcohol and a salicylate moiety in its structure positions it as a potential integrator of different defense signaling pathways.

Historical and Current Research Trajectories of this compound

Historically, research on related compounds laid the groundwork for the investigation of this compound. The "green revolution" in the fragrance industry in the 1960s spurred interest in leaf alcohol and its derivatives for their characteristic scents. perfumerflavorist.com The successful use of hexenyl salicylate in the fragrance "Charlie" in 1973 further highlighted the commercial and sensory significance of this class of compounds. perfumerflavorist.com

Early scientific investigations into plant volatiles often focused on the primary C6-aldehydes and alcohols due to their abundance and rapid release upon plant damage. chinbullbotany.com The biosynthesis of trans-2-hexenal from linolenic acid was a key area of study. chinbullbotany.comuky.edunih.gov

Current research has shifted towards understanding the more nuanced roles of these volatiles and their derivatives in plant ecology and physiology. There is a growing focus on how plants metabolize primary GLVs into a wider array of compounds, including esters like this compound, and what the functional consequences of these modifications are. mdpi.com Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have enabled more detailed profiling of the complex volatile blends emitted by plants, revealing the presence of compounds like this compound in various plant species, including tea plants (Camellia sinensis). mdpi.commdpi.com

Contemporary research is also exploring the potential applications of these compounds in agriculture. The ability of certain GLVs and salicylate derivatives to induce plant defenses has led to investigations into their use as natural and sustainable crop protection agents. repositorioinstitucional.mxresearchgate.netfrontiersin.org The study of this compound and its analogs is part of a broader effort to develop novel strategies for enhancing plant immunity. nih.gov Future research will likely focus on elucidating the specific receptors and signaling pathways that perceive and respond to this compound, its role in mediating interactions between plants and other organisms, and its potential for practical applications in sustainable agriculture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68133-77-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[(E)-hex-2-enyl] 2-hydroxybenzoate

InChI

InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h4-9,14H,2-3,10H2,1H3/b7-4+

InChI Key

DLWPCXLFHSLSMZ-QPJJXVBHSA-N

SMILES

CCCC=CCOC(=O)C1=CC=CC=C1O

Isomeric SMILES

CCC/C=C/COC(=O)C1=CC=CC=C1O

Canonical SMILES

CCCC=CCOC(=O)C1=CC=CC=C1O

Other CAS No.

68133-77-7

Synonyms

2-ethylhexyl salicylate
ethyl hexyl salicylate
octisalate
octylsalicylate
salicylic acid 2-ethylhexyl ester
trans-2-hexenyl salicylate

Origin of Product

United States

Biosynthesis and Metabolic Transformations of Trans 2 Hexenyl Salicylate

Elucidation of Precursor Compounds and Biogenetic Origins in Plants

The biogenesis of trans-2-Hexenyl salicylate (B1505791) begins with two primary precursor molecules: salicylic (B10762653) acid and trans-2-hexenol. Salicylic acid is a well-known plant hormone synthesized primarily through the isochorismate pathway, where chorismate is converted to isochorismate and then to salicylic acid. nih.gov This pathway is crucial for plant defense responses. nih.gov

The other precursor, trans-2-hexenol, belongs to a group of volatile organic compounds known as green leaf volatiles (GLVs). mdpi.comnih.gov These C6 compounds are responsible for the characteristic smell of freshly cut grass and are produced from the breakdown of fatty acids. mdpi.comnih.govmaxapress.com Specifically, linolenic and linoleic acids, which are released from plant cell membranes by acyl hydrolases, serve as the initial substrates. nih.gov

Enzymatic Pathways Involved in Trans-2-Hexenyl Salicylate Formation

The formation of this compound from its precursors is a multi-step process involving several key enzymes. The synthesis of the trans-2-hexenol portion is a classic example of the lipoxygenase (LOX) pathway.

Role of Lipoxygenase (LOX) in Initial Oxidations

The first step in the formation of the C6 alcohol precursor is the oxidation of polyunsaturated fatty acids like linolenic and linoleic acid. mdpi.comnih.gov This reaction is catalyzed by the enzyme lipoxygenase (LOX), which introduces an oxygen molecule into the fatty acid chain to form hydroperoxides. mdpi.comnih.gov Depending on the position of oxygenation, either 9-hydroperoxides or 13-hydroperoxides are produced. mdpi.com In the context of C6 volatile formation, the 13-hydroperoxides are the key intermediates. nih.gov

Contribution of Hydroperoxide Lyase (HPL) Pathways

Following the LOX-catalyzed oxidation, the resulting 13-hydroperoxides are cleaved by another enzyme, hydroperoxide lyase (HPL). mdpi.comnih.gov HPL is a member of the cytochrome P450 family and is responsible for breaking the 13-hydroperoxide into a C6 aldehyde and a C12 oxo-acid. mdpi.comnih.gov When the substrate is 13-hydroperoxyoctadecatrienoic acid (derived from linolenic acid), the HPL pathway yields (Z)-3-hexenal. nih.govuky.edu This initial aldehyde can then be isomerized, either spontaneously or enzymatically, to the more stable (E)-2-hexenal, also known as trans-2-hexenal (B146799). uky.eduresearchgate.net Subsequently, alcohol dehydrogenase (ADH) can reduce trans-2-hexenal to trans-2-hexenol. mdpi.com

Esterification Processes Leading to Salicylate Derivatives

The final step in the biosynthesis of this compound is the esterification of trans-2-hexenol with salicylic acid. scentree.co This reaction is catalyzed by an alcohol acyltransferase (AAT), which facilitates the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the acid. nih.govfrontiersin.org While the direct enzymatic synthesis of this compound in plants is not extensively detailed in the provided search results, the general mechanism of ester formation from C6 alcohols and various acids is well-established in the context of fruit and plant aroma production. nih.govfrontiersin.org

Regulation of Biosynthesis in Response to Biotic and Abiotic Stimuli

The production of both salicylic acid and green leaf volatiles, the precursors to this compound, is tightly regulated by the plant in response to various environmental cues.

Biotic Stress: Herbivory and pathogen attacks are potent inducers of both the salicylic acid and the LOX pathways. nih.govnih.gov Salicylic acid is a key signaling molecule in plant defense, often accumulating in response to biotrophic and hemibiotrophic pathogens. nih.gov Similarly, the production of GLVs, including trans-2-hexenol, is a rapid response to mechanical damage caused by herbivores. uky.edunih.gov This wound-induced synthesis is a hallmark of the LOX pathway. uky.edunih.gov For instance, in strawberry fruit, wounding leads to an increase in both LOX and HPL activity, resulting in the emission of trans-2-hexenal. nih.gov

Abiotic Stress: Abiotic factors such as heat, cold, and drought can also influence the biosynthesis of these precursor compounds. nih.govmdpi.com For example, heat stress has been shown to enhance the production of certain volatile compounds. mdpi.com While the direct impact of these stresses on this compound levels is not specified, the general upregulation of stress-responsive pathways suggests a potential influence on its biosynthesis. nih.govmdpi.com

The following table summarizes the key enzymes and their roles in the biosynthesis of this compound:

EnzymePathwaySubstrate(s)Product(s)Role in this compound formation
Lipoxygenase (LOX) Lipoxygenase PathwayLinolenic acid, Linoleic acid13-HydroperoxidesInitiates the formation of the C6 alcohol precursor. mdpi.comnih.gov
Hydroperoxide Lyase (HPL) Lipoxygenase Pathway13-Hydroperoxides(Z)-3-hexenalCleaves the hydroperoxide to form a C6 aldehyde. mdpi.comnih.gov
Isomerase Lipoxygenase Pathway(Z)-3-hexenal(E)-2-hexenal (trans-2-hexenal)Converts the initial C6 aldehyde to its more stable isomer. uky.eduresearchgate.net
Alcohol Dehydrogenase (ADH) Lipoxygenase Pathwaytrans-2-hexenaltrans-2-hexenolReduces the C6 aldehyde to the corresponding alcohol. mdpi.com
Alcohol Acyltransferase (AAT) Ester Formationtrans-2-hexenol, Salicylic acidThis compoundCatalyzes the final esterification step. nih.govscentree.cofrontiersin.org

Ecological Functions and Inter Organismal Interactions of Trans 2 Hexenyl Salicylate

Role as a Semiochemical in Plant-Insect Interactions

Trans-2-Hexenyl salicylate (B1505791) acts as a semiochemical, a chemical substance that carries a message, in the intricate relationships between plants and insects. nih.govusp.br These interactions are crucial for the survival and reproduction of both the plants that produce the compound and the insects that respond to it.

Mediation of Herbivore Behavior and Host Plant Recognition

Herbivorous insects utilize a variety of cues to locate suitable host plants for feeding and oviposition, and plant volatiles are a primary source of this information. frontiersin.org The blend of volatile organic compounds (VOCs) emitted by a plant serves as a chemical signature that helps insects distinguish between host and non-host plants. frontiersin.orgresearchgate.net Trans-2-Hexenyl salicylate, as a component of this blend, can influence the behavior of herbivores. For instance, some studies have shown that certain green leaf volatiles (GLVs), a class of compounds to which this compound is related, can be attractive to herbivorous insects, guiding them to their host plants. tandfonline.com Conversely, in some contexts, these volatiles can also act as repellents, signaling that a plant is already damaged or is mounting a defense response, thus deterring further herbivory. tandfonline.com The specific response of an insect to this compound often depends on the insect species, its physiological state, and the context of other chemical cues present.

Attraction and Recruitment of Natural Enemies (e.g., Parasitoids, Predators)

One of the most well-documented roles of herbivore-induced plant volatiles (HIPVs), including compounds related to this compound, is the attraction of natural enemies of the herbivores. nih.govusp.brnih.gov When a plant is attacked by an herbivore, it releases a specific blend of volatiles that can act as a distress signal, advertising the presence of prey to predators and parasitoids. nih.govnih.gov This "cry for help" is a form of indirect defense for the plant.

Research has demonstrated that synthetic HIPVs can be used to attract beneficial insects in agricultural settings. For example, studies have shown that methyl salicylate, a related compound, is an attractant for various predators such as the bigeyed bug (Geocoris pallens) and hoverflies (Syrphidae). researchgate.netoup.com Similarly, (Z)-3-hexenyl acetate (B1210297), another GLV, attracts predatory mirid bugs and anthocorid bugs. researchgate.net While direct studies on the specific attractant properties of this compound for a wide range of natural enemies are ongoing, its presence in the volatile blend of damaged plants suggests its contribution to this indirect defense mechanism. frontiersin.org The attraction of these natural enemies can lead to a reduction in the herbivore population, thus benefiting the plant. usp.br

Interplant Communication via Airborne Chemical Cues

Plants are not passive organisms; they can communicate with each other through the release and perception of airborne chemical signals. uu.nl This "plant-plant communication" allows for the coordination of defense responses within a plant population. oup.comresearchgate.net

Induction and Priming of Defense Responses in Neighboring Plants

When a plant is damaged by herbivores, it releases a plume of volatile chemicals, including green leaf volatiles (GLVs) and other HIPVs. nih.govwiley.com Neighboring plants can detect these airborne cues and, in response, activate their own defense mechanisms, even before they are attacked themselves. oup.comresearchgate.netpnas.org This can involve the direct induction of defenses or the "priming" of defense responses. oup.comwiley.compnas.org A primed plant does not fully activate its defenses but becomes sensitized, allowing for a faster and stronger defense response upon subsequent attack. wiley.compnas.org

Exposure to GLVs such as (Z)-3-hexenal, (Z)-3-hexen-1-ol, and (Z)-3-hexenyl acetate has been shown to prime maize seedlings to produce higher levels of jasmonic acid and volatile sesquiterpenes when subsequently damaged by caterpillars. pnas.org This enhanced response can lead to increased resistance against herbivores. nih.gov While research specifically isolating the priming effects of this compound is less common, its role as a component of the volatile blend released from damaged plants suggests its involvement in this complex signaling network. unl.edu

Within-Plant Systemic Signaling and Defense Propagation

In addition to communicating with their neighbors, plants can also use volatile signals for within-plant communication. wiley.com This is particularly important for large plants or those with limited vascular connections between different branches. usp.br Volatile compounds released from a damaged leaf can travel through the air to other parts of the same plant, inducing or priming defenses in those tissues. wiley.com This systemic response ensures that the entire plant is prepared for potential further attack. Green leaf volatiles have been identified as key players in this within-plant signaling process in several plant species. usp.br

Interactions with Plant Pathogens and Microbial Communities

The influence of this compound extends beyond plant-insect and plant-plant interactions to include interactions with microorganisms. Plant volatiles can affect the growth and behavior of both pathogenic and beneficial microbes.

Some plant volatiles have been shown to possess antimicrobial properties, directly inhibiting the growth of certain pathogens. For instance, certain GLVs have demonstrated the ability to enhance resistance against the fungal pathogen Botrytis cinerea. oup.com Furthermore, the volatile emissions from plants can influence the composition of the microbial communities on and around the plant, which in turn can impact plant health and defense. The production of salicylic (B10762653) acid, a precursor to salicylates, is a key component of the plant's defense response against biotrophic pathogens. researchgate.net The volatile form, methyl salicylate, can act as an airborne signal to induce disease resistance in neighboring plants. researchgate.net While the specific effects of this compound on a broad range of plant pathogens and microbial communities are an active area of research, its chemical nature suggests a potential role in these complex interactions. frontiersin.orgnih.govmdpi.comnih.govnih.govchemfaces.comresearchgate.net

Antifungal Properties and Mechanisms Against Plant Pathogens

While direct research on the specific antifungal properties of this compound against plant pathogens is limited in publicly available scientific literature, its chemical structure as an ester of salicylic acid and a C6 green leaf volatile (GLV) alcohol (trans-2-hexen-1-ol) suggests potential activity based on the well-documented properties of these parent compound classes. Green leaf volatiles and salicylic acid are both recognized for their roles in plant defense, including direct antimicrobial effects nih.govresearchgate.net.

The aldehyde counterpart, trans-2-hexenal (B146799), has demonstrated significant antifungal activity against a wide range of postharvest plant pathogens. Studies have shown its efficacy in inhibiting the growth of fungi such as Penicillium expansum, the causal agent of blue mold in pears, and Penicillium cyclopium wikipedia.orgmedchemexpress.com. The mechanism of action for trans-2-hexenal is believed to involve the disruption of the fungal cell membrane medchemexpress.com. For instance, it has been shown to inhibit the mycelial growth of Geotrichum citri-aurantii, which causes sour rot in citrus, by damaging the membrane's integrity medchemexpress.com. Similarly, various GLVs, including hexanal (B45976) and (E)-2-hexenal, have been identified as having antimicrobial activity against Botrytis cinerea, a common pathogen affecting strawberries nih.govmdpi.com. The antimicrobial properties of GLVs are considered a component of the plant's induced defense system, released upon tissue damage to prevent infection at the site of injury nih.govwikipedia.org.

Given the potent antifungal nature of related C6 volatiles like trans-2-hexenal and the central role of the salicylate moiety in plant defense, it is plausible that this compound possesses antifungal capabilities. However, dedicated studies are required to determine its specific spectrum of activity, efficacy, and mechanisms of action against plant pathogens.

Modulation of Plant Disease Resistance

This compound, as a structural analog of salicylic acid (SA), is positioned to function as a modulator of plant disease resistance by influencing the salicylic acid-mediated defense pathway nih.govscispace.com. This pathway is fundamental to a plant's ability to defend against biotrophic and hemibiotrophic pathogens and is a cornerstone of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that develops in distal, uninfected parts of a plant following an initial localized infection oup.comapsnet.orgmdpi.com.

The key to the SA signaling pathway is the master regulator protein, NONEXPRESSOR OF PR GENES 1 (NPR1) nih.govoup.com. In an uninfected state, NPR1 exists as an oligomer in the cytoplasm. Upon pathogen perception, SA levels rise, leading to the reduction of NPR1 oligomers into monomers. These monomers translocate to the nucleus, where they interact with transcription factors to activate the expression of a suite of defense-related genes, including Pathogenesis-Related (PR) genes nih.govoup.com. The products of these PR genes can have direct antimicrobial properties or play a role in reinforcing the plant's physical defenses nih.gov.

Research on salicylic acid analogs demonstrates their capacity to trigger this defensive cascade. Studies involving the isomer, cis-3-Hexenyl salicylate, have shown that it can act as a plant defense inducer smolecule.comglobalsources.com. When applied to Arabidopsis, several SA analogs, including cis-3-Hexenyl salicylate, were found to:

Induce the accumulation of the NPR1 protein. nih.gov

Promote the expression of the defense marker gene PR1. nih.gov

Inhibit the growth of the bacterial pathogen Pseudomonas syringae. nih.gov

This indicates that hexenyl salicylates can effectively mimic endogenous salicylic acid, activating the plant's immune response. By applying these analogs, it is possible to "prime" the plant, preparing its defense systems for a more rapid and robust response to subsequent pathogen attacks nih.gov.

The "green leaf volatile" portion of this compound, derived from trans-2-hexen-1-ol, also plays a role in plant defense signaling. GLVs are rapidly released upon wounding and can act as airborne signals, priming defenses in neighboring plants and in undamaged parts of the same plant frontiersin.orgmdpi.com. The combination of a salicylate moiety with a GLV moiety in a single molecule like this compound suggests a dual function, potentially acting as a direct elicitor of the SA pathway while also participating in the volatile-mediated communication network that prepares the plant community for threats.

Molecular Mechanisms of Action and Signal Transduction Mediated by Trans 2 Hexenyl Salicylate

Integration with Plant Hormonal Signaling Networks

Trans-2-Hexenyl salicylate (B1505791), a derivative of the well-known plant defense hormone salicylic (B10762653) acid (SA), is implicated in the intricate network of plant immune signaling. Its structural similarity to SA suggests a role in modulating established defense pathways, particularly those governed by salicylic acid, jasmonic acid (JA), and ethylene (B1197577) (ET).

Cross-talk with Jasmonic Acid (JA) and Ethylene (ET) Pathways

The interaction between salicylic acid, jasmonic acid, and ethylene signaling pathways is a cornerstone of the plant's ability to mount a tailored defense against a wide range of pathogens and herbivores. nih.govoup.com Generally, SA-mediated responses are effective against biotrophic and hemibiotrophic pathogens, while JA and ET pathways are crucial for defense against necrotrophic pathogens and herbivorous insects. oup.comnih.gov The relationship between these pathways is often antagonistic, allowing the plant to prioritize one defense strategy over another. oup.commdpi.com

While direct studies on trans-2-hexenyl salicylate's specific role in JA/ET crosstalk are limited, its precursor, trans-2-hexenal (B146799), has been shown to activate jasmonic acid pathways in Arabidopsis. chinbullbotany.com Green Leaf Volatiles (GLVs), a class of compounds that includes trans-2-hexenal, can prime plants for a more robust defense response, which often involves the rapid production of jasmonic acid. mdpi.com For instance, the GLV cis-3-hexenyl acetate (B1210297) induces transcriptional changes that prime oxylipin signaling, a pathway closely linked to JA. thefrostlab.com

The ethylene signaling pathway often acts in concert with the JA pathway, particularly in the defense against necrotrophic pathogens. uu.nl The timing and concentration of ethylene production can modulate the antagonistic effect of SA on the JA pathway. uu.nl Given that this compound is a derivative of SA, it is plausible that it influences the delicate balance between these signaling cascades. The interaction is complex; low concentrations of SA and JA can sometimes lead to a synergistic expression of defense genes, whereas higher concentrations typically result in antagonism. mdpi.com

The JA response itself is multifaceted, with distinct branches such as the ERF branch, co-regulated by ethylene, and the MYC branch, which is more associated with wound response. oup.com The influence of compounds like this compound could therefore have differential effects depending on which branch of the JA pathway is activated.

Modulation of Salicylic Acid (SA)-Dependent Defense Responses and Systemic Acquired Resistance (SAR)

Salicylic acid is a central player in plant immunity, essential for both local defense at the site of infection and for Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance in distal parts of the plant. nih.gov Pathogen infection triggers an increase in SA levels, which in turn activates downstream defense responses. nih.gov

As an analog of salicylic acid, this compound has been shown to induce SA-mediated defense responses. nih.gov Studies on Arabidopsis have demonstrated that several SA analogs, including this compound, can induce the accumulation of NPR1 (NONEXPRESSER OF PR GENES 1), a master regulator of SA-mediated defense. nih.gov NPR1 is a transcriptional co-activator that, in the presence of SA, moves into the nucleus and interacts with transcription factors to activate the expression of defense-related genes, such as the Pathogenesis-Related (PR) genes. nih.gov The induction of the defense marker gene PR1 is a key indicator of SA pathway activation. nih.gov

The activation of SAR is a critical component of SA-dependent defenses. nih.gov Exogenous application of SA or its functional analogs can be sufficient to induce SAR. nih.gov Research has shown that SA analogs can be effective in reducing bacterial growth in treated leaves, indicating an induced resistance. nih.gov The ability of this compound to induce NPR1 accumulation and PR1 gene expression strongly suggests its involvement in modulating SA-dependent defense and potentially contributing to the establishment of SAR. nih.gov

Receptor Recognition and Early Perception Events in Plant Cells

The initial perception of a signaling molecule is a critical step in activating a downstream response. For salicylic acid, the proteins NPR1 and its paralogs NPR3 and NPR4 have been identified as receptors. nih.govscispace.com These proteins bind SA, leading to conformational changes and the initiation of the signaling cascade. nih.gov

While the specific receptor for this compound has not been definitively identified, its structural similarity to SA suggests it may interact with the same family of receptors. Research using a yeast two-hybrid system has shown that various SA analogs can strengthen the protein-protein interactions between NPR proteins. nih.gov This suggests that these analogs, likely including this compound, can bind to these receptors and modulate their activity.

The perception of volatile organic compounds (VOCs) in plants is a complex process. For methyl salicylate (MeSA), another volatile derivative of SA, specific SA-binding proteins with esterase activity are required to convert MeSA back to the active SA form. usp.br It is possible that a similar enzymatic conversion is necessary for this compound to exert its full effect, or it may act directly on the SA receptors. The lipophilic nature of the hexenyl group could facilitate its movement across cell membranes, potentially influencing its perception and downstream signaling.

Transcriptional and Post-Transcriptional Regulation of Defense Genes

Exposure of plants to defense-inducing compounds like this compound leads to significant changes in gene expression. The activation of the SA pathway by this compound culminates in the transcriptional reprogramming of the cell to prioritize defense.

The central regulatory protein NPR1, upon activation, translocates to the nucleus where it interacts with various transcription factors, including members of the TGA, TCP, and WRKY families, to induce the expression of a large suite of defense genes. nih.gov A primary marker for this activation is the upregulation of PR (Pathogenesis-Related) genes, which encode proteins with antimicrobial properties. scispace.com Studies have demonstrated that SA analogs can indeed induce the expression of the PR1 gene. nih.gov

Furthermore, the precursor molecule, trans-2-hexenal, has been shown to induce several defense-related genes in Arabidopsis thaliana, including chalcone (B49325) synthase (CHS), allene (B1206475) oxide synthase (AOS), and lipoxygenase 2 (LOX2). oup.com The transcription factors SARD1 and CBP60g are key regulators of pathogen-induced SA synthesis, acting by binding to the promoter of Isochorismate Synthase 1 (ICS1), a critical enzyme in the SA biosynthesis pathway. nih.gov It is plausible that this compound could influence the expression or activity of these and other transcription factors, thereby modulating the entire defense gene network.

The interplay with other hormonal pathways also has a transcriptional basis. For example, some WRKY transcription factors act as nodes of crosstalk between SA and JA signaling. oup.com Additionally, positive regulators of the ET and JA pathways, such as EIN3, can act as repressors of ICS1 expression, providing a mechanism for the antagonistic relationship between these defense pathways. mdpi.com

Downstream Biochemical and Physiological Alterations in Response to this compound Exposure

The transcriptional changes induced by this compound lead to a cascade of downstream biochemical and physiological alterations designed to enhance plant resistance.

A key biochemical outcome is the production of Pathogenesis-Related (PR) proteins, which can have direct antimicrobial activities or play a role in reinforcing the cell wall. nih.gov The accumulation of these proteins is a hallmark of both local defense and Systemic Acquired Resistance (SAR).

Another significant alteration is the strengthening of the plant cell wall, which acts as a physical barrier to pathogen invasion. The SA pathway is known to regulate these later responses to pathogen attack. nih.gov Furthermore, the production of phytoalexins, which are low molecular weight antimicrobial compounds, is another common defense response activated by the SA pathway.

Physiologically, the induction of defense responses by compounds like this compound can lead to enhanced resistance against a broad spectrum of pathogens. nih.gov For example, treatment of Arabidopsis with SA analogs has been shown to inhibit the growth of the bacterial pathogen Pseudomonas syringae. nih.gov Similarly, the precursor trans-2-hexenal has been shown to induce resistance against the necrotrophic fungus Botrytis cinerea in tomato fruit and Arabidopsis. chinbullbotany.comoup.com

These induced defense responses are part of a complex trade-off, as the allocation of resources to defense can sometimes come at the cost of growth and reproduction. thefrostlab.com

Table of Research Findings on SA Analogs and Related Compounds

Compound/TreatmentOrganismKey FindingReference
This compound & other SA analogsArabidopsis thalianaInduces accumulation of NPR1 protein, a master regulator of SA-mediated defense. nih.gov
SA analogsArabidopsis thalianaInduce expression of the defense marker gene PR1. nih.gov
SA analogsYeast two-hybrid systemStrengthen protein-protein interactions between NPR protein paralogs (NPR3, NPR4). nih.gov
SA analogsArabidopsis thalianaInhibit growth of the pathogen Pseudomonas syringae. nih.gov
trans-2-hexenalArabidopsis thalianaPromotes susceptibility to Pseudomonas syringae by activating JA pathways. chinbullbotany.com
trans-2-hexenalTomato fruitPostharvest treatment induced resistance against Botrytis cinerea. chinbullbotany.com
(E)-2-hexenalArabidopsis thalianaInduced expression of defense genes (CHS, AOS, LOX2) and resistance to Botrytis cinerea. oup.com

Advanced Analytical Methodologies for Trans 2 Hexenyl Salicylate Research

Chromatographic and Spectrometric Techniques for Identification and Quantification

The accurate identification and quantification of trans-2-hexenyl salicylate (B1505791) are predominantly achieved through the coupling of chromatographic separation with spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile organic compounds (VOCs) like trans-2-hexenyl salicylate in complex mixtures such as plant headspace and consumer products. theanalyticalscientist.comnih.govocl-journal.org This technique combines the superior separation capability of gas chromatography with the precise detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the volatile compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column. scielo.br As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern for each compound, allows for definitive identification by comparison to spectral libraries. massbank.jp For instance, GC-MS has been successfully employed to identify this compound in the volatile profiles of various plants and as a component in fragrances. mdpi.commdpi.com

Several sampling techniques can be coupled with GC-MS to enhance the detection of this compound. Headspace solid-phase microextraction (HS-SPME) is a solvent-free method that is particularly effective for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace prior to GC-MS analysis. nih.govmdpi.com This method has been utilized to analyze fragrances in consumer products and volatile emissions from plants. theanalyticalscientist.comnih.gov

The following table summarizes typical parameters for GC-MS analysis of volatile compounds, which would be applicable for the analysis of this compound.

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

Parameter Setting
Column Varian VF-5ms (30 m × 0.25 mm i.d., 0.25 μm film thickness) or similar
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 40-60°C, ramped to 250-280°C
Carrier Gas Helium
MS Ionization Energy 70 eV
Mass Range 33-400 amu
Ion Source Temperature 200-230 °C

| Transfer Line Temperature | 230-280 °C |

This table presents a generalized set of parameters. Specific conditions may be optimized depending on the sample matrix and analytical goals.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Real-time Emission Studies

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a powerful analytical technique for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. oup.com Unlike GC-MS, which requires chromatographic separation, PTR-MS allows for direct, high-frequency measurements of VOC concentrations. This makes it particularly suitable for studying dynamic processes, such as the emission of plant volatiles in response to environmental stimuli. oup.comru.nl

In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to ionize target VOCs with a proton affinity higher than that of water. This "soft" ionization technique minimizes fragmentation, resulting in a simplified mass spectrum where the protonated molecule [M+H]⁺ is often the dominant ion. ru.nl This allows for the rapid quantification of known compounds.

PTR-MS has been effectively used to monitor the release of various plant volatiles, including compounds structurally related to this compound like hexenals and hexenols. ru.nl The high time resolution of PTR-MS enables researchers to observe rapid changes in emission rates, providing valuable insights into the kinetics of volatile release.

The following table illustrates the application of PTR-MS in monitoring key tomato volatiles, demonstrating the type of data that can be obtained for related compounds.

Table 2: Tomato Volatiles Monitored by PTR-MS

m/z Tentative Identification Formula
33 Methanol CH₄O
45 Acetaldehyde C₂H₄O
47 Ethanol C₂H₆O
99 Hexenals C₆H₁₀O
101 Hexenols C₆H₁₂O

Data adapted from related studies on plant volatile analysis. ru.nl

Sample Collection and Preparation Protocols for Biological Matrices

The accurate analysis of this compound in biological matrices, such as plant tissues or human skin, necessitates meticulous sample collection and preparation protocols to ensure the integrity of the sample and the reliability of the analytical results. nih.govnih.gov

For the analysis of volatile emissions from plants, dynamic headspace collection is a common method. This involves enclosing the plant material in a chamber and passing a purified air stream over it. The volatiles are then trapped on an adsorbent material, such as Tenax TA or a mixture of adsorbents, from which they can be later eluted for analysis by GC-MS. tandfonline.com

In the context of human exposure studies, urine samples are often collected to determine the presence of metabolites. For a compound like 2-ethylhexyl salicylate, a structurally similar UV filter, studies have involved collecting urine samples over a period of 42 hours following dermal application to track its excretion. nih.gov

For direct skin analysis, in vivo methods using solid-phase microextraction (SPME) fibers placed on the skin can be employed to collect emitted volatiles. nih.gov Alternatively, in vitro methods involve wiping the skin with materials like gauze, which are then extracted and analyzed. nih.gov

Controlled Volatile Exposure Systems for Ecotoxicological and Signaling Studies

To investigate the ecotoxicological effects and signaling roles of this compound, controlled volatile exposure systems are essential. These systems allow researchers to expose organisms to precise concentrations of the volatile compound in a controlled environment.

One example of such a system is a two-compartment static diffusion cell, which has been used to study the dermal absorption of UV filters. europa.eu For studies involving insects, olfactometers are commonly used. A Y-tube olfactometer, for instance, presents an insect with a choice between two air streams, one containing the test volatile and a control, to assess attraction or repellency. researchgate.net

For field studies, slow-release dispensers, such as those made from sol-gel, can be used to release the volatile compound at a controlled rate over an extended period. bioone.org This allows for the evaluation of the compound's effects on insect behavior under more natural conditions. The release rate from these dispensers can be monitored using techniques like a zNose™, a type of ultrafast gas chromatograph. bioone.org

Kinetic Studies of this compound Reactions in Atmospheric Chemistry Contexts

Understanding the atmospheric fate of this compound is crucial for assessing its environmental impact. Kinetic studies provide data on the rates of its reactions with key atmospheric oxidants, such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

The relative rate method is a common experimental technique used to determine the rate coefficients for these reactions. acs.orgnih.gov In this method, the decay of the target compound is monitored relative to a reference compound with a known reaction rate coefficient. These experiments are typically conducted in environmental chambers or flow tube reactors under simulated atmospheric conditions. acs.orgnih.gov

Studies on structurally similar compounds, such as cis-3-hexenyl acetate (B1210297) and trans-2-hexenyl acetate, have provided valuable insights into the likely atmospheric reactions of this compound. acs.orgmdpi.com These studies have shown that the primary atmospheric loss process for these unsaturated esters is their reaction with OH radicals during the daytime. researchgate.net The reaction rates are influenced by the structure of the molecule, including the position of the double bond and the nature of the ester group. acs.org

The following table presents experimentally determined rate coefficients for the reaction of OH radicals with related hexenyl esters, which can serve as a proxy for estimating the atmospheric reactivity of this compound.

Table 3: Rate Coefficients for the Gas-Phase Reaction of OH Radicals with Hexenyl Esters

Compound kOH (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) Reference Compound(s)
cis-3-Hexenyl formate 4.13 ± 0.45 Isoprene, E-2-Butene
cis-3-Hexenyl acetate 4.19 ± 0.38 Isoprene, E-2-Butene
cis-3-Hexenyl isobutyrate 4.84 ± 0.39 Isoprene, Cyclohexene
cis-3-Hexenyl 3-methylbutanoate 5.39 ± 0.61 Isoprene, TMB

Data from studies on related compounds. acs.org TMB: 1,3,5-trimethylbenzene.

These kinetic data are essential for atmospheric models that predict the concentration, transport, and deposition of volatile organic compounds and their transformation products.

Synthetic Biology and Chemical Ecology Applications in Trans 2 Hexenyl Salicylate Research

Genetic Engineering Approaches to Manipulate Trans-2-Hexenyl Salicylate (B1505791) Production in Model Plants

The volatile compound trans-2-Hexenyl salicylate is an ester synthesized from two distinct metabolic precursors: salicylic (B10762653) acid (SA) and (E)-2-hexen-1-ol, a C6 green leaf volatile (GLV). Consequently, manipulating the endogenous production of this compound in plants can be achieved by genetically engineering the biosynthetic pathways of either of these parent molecules.

The biosynthesis of GLVs begins with the oxygenation of linolenic acid by lipoxygenase (LOX), followed by the cleavage of the resulting hydroperoxide by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. mdpi.com This aldehyde can then be isomerized to (E)-2-hexenal. Both aldehydes can be subsequently reduced to their corresponding alcohols, (Z)-3-hexen-1-ol and (E)-2-hexen-1-ol, by an alcohol dehydrogenase (ADH). mdpi.commaxapress.com Genetic studies have demonstrated that altering the expression of genes encoding these enzymes can modify the GLV profile of a plant. For instance, reducing the expression of HPL in potato plants leads to lower levels of C6 aldehydes and affects plant-insect interactions. umich.edu In Arabidopsis thaliana, a specific cinnamyl alcohol dehydrogenase-like enzyme, named CHR, was identified as a hexenal (B1195481) reductase responsible for converting (Z)-3-hexenal to (Z)-3-hexen-1-ol during GLV bursts. nih.gov Knockout mutants for this gene showed a significant suppression of (Z)-3-hexen-1-ol formation. nih.gov

The biosynthesis of salicylic acid in plants primarily occurs via two distinct routes: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.gov In Arabidopsis, the majority of pathogen-induced SA is synthesized through the IC pathway, where chorismate is converted to isochorismate by Isochorismate Synthase 1 (ICS1). nih.gov Genetic manipulation of this pathway has profound effects on SA accumulation and plant immunity. Mutants such as ics1 show a reduction of up to 90-95% in pathogen-induced SA levels, leading to heightened disease susceptibility. nih.gov A common experimental approach to study SA function involves expressing the bacterial NahG gene, which encodes a salicylate hydroxylase that degrades SA into catechol. nih.govoup.com Transgenic NahG plants are unable to accumulate SA and exhibit compromised local and systemic defense responses. nih.govoup.com

By targeting key genes in either the GLV or SA pathways, researchers can thus modulate the availability of precursors for this compound synthesis, offering a powerful tool to study its ecological functions.

Table 1: Genetic Targets for Modulating Precursors of this compound
PathwayGene TargetEnzyme/FunctionEffect of ManipulationModel OrganismReference
Green Leaf Volatile (GLV)HPL (Hydroperoxide Lyase)Cleaves fatty acid hydroperoxides to form C6 aldehydesReduced expression decreases C6 aldehyde productionPotato umich.edu
Green Leaf Volatile (GLV)CHR (Hexenal Reductase)Reduces (Z)-3-hexenal to (Z)-3-hexen-1-olKnockout mutant suppresses (Z)-3-hexen-1-ol formationArabidopsis nih.gov
Green Leaf Volatile (GLV)ADH (Alcohol Dehydrogenase)Reduces C6 aldehydes to C6 alcoholsMutation reduces (Z)-3-hexen-1-ol levelsArabidopsis wiley.com
Salicylic Acid (SA)ICS1 (Isochorismate Synthase 1)Converts chorismate to isochorismateKnockout mutant reduces SA accumulation by >90%Arabidopsis nih.gov
Salicylic Acid (SA)PAL (Phenylalanine Ammonia-Lyase)Converts phenylalanine to trans-cinnamic acidSilencing or inhibition reduces SA accumulationTobacco, Potato nih.gov
Salicylic Acid (SA)NahG (Salicylate Hydroxylase)Degrades salicylic acid to catecholOverexpression abolishes SA accumulation and compromises defenseTobacco, Arabidopsis nih.govoup.com

Development of Targeted Dispensers for Controlled Volatile Release in Ecological Experiments

Studying the ecological role of this compound and other semiochemicals requires methods for their controlled and sustained release into the environment, mimicking natural emission patterns. Various types of dispensers have been developed to meet this need, ranging from simple matrices to advanced nano-formulations. uliege.be The choice of dispenser technology depends on factors such as the physicochemical properties of the volatile, the required release duration, and environmental conditions. uliege.beoup.com

Sol-Gel Dispensers: These dispensers are based on a porous silica (B1680970) matrix created through a sol-gel process. oup.combioone.org They are potential carriers for plant volatiles due to their high porosity and the ability to control their density. oup.com Studies have optimized sol-gel formulations for the slow release of compounds like trans-2-hexen-1-al and methyl salicylate. oup.comchemfaces.com Research showed that release rates and half-lives are influenced by the volatile's chemical structure; for example, C6-C10 alcohols had longer half-lives (3.01–3.77 days) than C6-C12 esters (1.53–2.28 days) from the same dispenser type. bioone.org These dispensers have been used effectively to attract aphids in greenhouse settings for up to 17 days. bioone.orgchemfaces.com

Polymeric Dispensers: Polymeric matrices offer a robust solution for long-term volatile release. A notable application involved the design of polymeric dispensers for the constant release of (Z)-3-hexenyl propanoate, a compound related to the hexenyl moiety of this compound. researchgate.net These dispensers were successfully deployed in commercial tomato greenhouses, where they maintained plant defenses against pests for over two months, demonstrating their suitability for long-term ecological experiments and potential agricultural applications. researchgate.net

Nanofiber Dispensers: A more recent innovation is the use of nanofibers for volatile delivery. Nanoformulations provide highly controlled spatiotemporal release rates and can improve the stability of the volatile compound against environmental degradation. frontiersin.org This technology offers a promising avenue for precise ecological experiments where the dose and timing of volatile exposure are critical variables. frontiersin.org

Other established methods include the use of silicone rubber septa, polyethylene (B3416737) sachets, and sprayable micro-bead or emulsion formulations, each with different release kinetics and applications. uliege.be

Table 2: Comparison of Dispenser Technologies for Controlled Volatile Release
Dispenser TypeMechanism/MaterialExample Volatiles TestedRelease CharacteristicsApplication ContextReference
Sol-Gel MatrixPorous silica networktrans-2-Hexen-1-al, Methyl Salicylate, C6-C12 alcohols and estersSlow release over days to weeks; half-life depends on compound classAttracting aphids in a greenhouse oup.combioone.org
Polymeric DispenserPolymer matrix(Z)-3-Hexenyl propanoateConstant, low-dose release for over two monthsInducing pest defense in commercial tomato greenhouses researchgate.net
NanofibersElectrospun nanofibersCinnamon essential oilHighly controlled spatiotemporal release; improved stabilityField trials for managing pear psyllids frontiersin.org
Rubber SeptaSilicone rubberMoth sex pheromonesFirst-order release kinetics (rate decreases over time)Commonly used for insect trapping uliege.be
Polyethylene SachetsPolyethylene film reservoirTsetse fly kairomonesRelease rate independent of amount but increases with temperatureInsect monitoring uliege.be

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound dictates its biological function. By synthesizing and testing structural analogs, researchers can identify the key chemical motifs responsible for its activity and potentially design more potent derivatives for agricultural or research purposes.

A study screening novel SA analogs for their ability to induce plant defense in Arabidopsis explicitly included this compound. nih.gov This research demonstrated that several SA analogs, including the hexenyl ester, could induce the expression of the defense marker gene PR1 and strengthen the protein-protein interactions between the SA receptors NPR1, NPR3, and NPR4. nih.gov This indicates that the this compound structure is recognized by the plant's SA perception machinery to activate immune responses. nih.gov

SAR studies on the salicylate moiety have yielded detailed insights. A comprehensive analysis of 47 salicylate derivatives revealed that modifications to the aromatic ring are critical for activity. nih.govacs.org

Activating Substitutions: Halogenation (fluorination or chlorination) at the 3- and/or 5-positions of the salicylate ring consistently resulted in analogs that were more potent than SA itself at inducing the PR-1a protein and conferring resistance to Tobacco Mosaic Virus. nih.govacs.orgresearchgate.net For example, 3,5-difluorosalicylate and 3-chlorosalicylate were among the most active derivatives. nih.gov

Deactivating Substitutions: In contrast, substitutions at the 4-position or modifications to the 2-hydroxyl group generally reduced or eliminated activity. nih.govacs.org Electron-donating groups or electron-withdrawing groups other than chlorine or fluorine at the 3- or 5-positions also had a deleterious effect on activity. nih.govacs.org

The hexenyl portion of the molecule also contributes significantly to biological activity. Studies on various (Z)-3-hexenyl esters have shown their effectiveness in eliciting defense responses. In citrus, (Z)-3-hexenyl propanoate and (Z)-3-hexen-1-ol were identified as potent inducers of genes in both the SA and jasmonic acid (JA) signaling pathways. frontiersin.org This demonstrates that the C6 volatile component can act as a powerful elicitor, and its esterification with different acids modulates its specific activity.

These SAR studies highlight that the biological activity of this compound arises from a synergistic combination of its two structural components, both of which can be modified to fine-tune its function as a plant defense elicitor.

Table 3: Structure-Activity Relationship of this compound and its Analogs
Compound/AnalogStructural ModificationObserved Biological ActivityModel SystemReference
This compoundEster of (E)-2-hexen-1-ol and salicylic acidInduces PR1 gene expression; strengthens NPR protein interactionsArabidopsis nih.gov
3,5-DifluorosalicylateFluorine atoms at positions 3 and 5 of the salicylate ringHigher PR-1a protein induction than salicylic acidTobacco nih.gov
5-ChlorosalicylateChlorine atom at position 5 of the salicylate ringHigher PR-1a protein induction than salicylic acidTobacco nih.gov
4-Substituted SalicylatesSubstitution at position 4 of the salicylate ringReduced or eliminated PR-1a protein inductionTobacco nih.govacs.org
(Z)-3-Hexenyl propanoateEster of (Z)-3-hexen-1-ol and propanoic acidStrongly induced SA and JA pathway genes (e.g., CsICS, CsMYC2)Citrus frontiersin.org
(Z)-3-Hexen-1-olC6 green leaf volatile alcoholInduced SA and JA pathway genes (e.g., CsPAL, CsLOX2)Citrus frontiersin.org

Emerging Research Frontiers and Future Directions for Trans 2 Hexenyl Salicylate Studies

Integration of Multi-Omics Technologies (Transcriptomics, Proteomics, Metabolomics)

The biosynthesis and emission of plant volatiles are complex processes regulated at multiple molecular levels. The integration of multi-omics technologies—transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the comprehensive regulatory network of trans-2-Hexenyl salicylate (B1505791). frontiersin.org This integrated approach allows for a holistic view of the flow of biological information, from the genes that are transcribed (transcriptome) to the proteins that are synthesized (proteome) and the resulting metabolic products (metabolome).

Transcriptomics focuses on studying the complete set of RNA transcripts produced by an organism under specific conditions. For trans-2-Hexenyl salicylate, transcriptomic analysis can identify the genes encoding the enzymes involved in its biosynthesis. For instance, studies on other volatile esters have successfully identified genes for alcohol acetyltransferases (AATs), which are crucial for the final step of ester formation. mdpi.com By comparing the transcriptomes of plants under conditions that stimulate the emission of this compound (e.g., herbivore attack) with control plants, researchers can pinpoint candidate genes.

Proteomics , the large-scale study of proteins, complements transcriptomics by providing information on protein abundance and post-translational modifications. While a gene may be transcribed, the corresponding protein may not be synthesized or may be inactive. Proteomic analyses can confirm the presence and abundance of the enzymes predicted by transcriptomics to be involved in the synthesis of this compound. For example, integrated proteomic and metabolomic analyses in tea leaves have revealed the importance of precursor accumulation and storage for the synthesis of various aroma compounds. nih.gov

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. In the context of this compound, metabolomics can identify and quantify the precursor molecules, such as salicylic (B10762653) acid and (E)-2-hexenol, as well as the final compound itself. nih.gov Non-targeted metabolomics can provide a broad snapshot of the metabolic state of the plant, revealing how the production of this compound is interconnected with other metabolic pathways. nih.gov

The true power of multi-omics lies in the integration of these datasets. kosfaj.org For example, a significant increase in the transcript levels of a putative salicylic acid carboxyl methyltransferase and a (E)-2-hexenol acyltransferase, coupled with a corresponding increase in the abundance of these proteins and a concurrent rise in the concentration of this compound, would provide strong evidence for their roles in its biosynthesis.

Below is an interactive data table illustrating how multi-omics data for the study of this compound could be presented.

Omics Level Analytical Technique Potential Findings for this compound Key Regulatory Points
Transcriptomics RNA-Seq, MicroarraysIdentification of differentially expressed genes (DEGs) encoding for enzymes in the shikimate and lipoxygenase (LOX) pathways.Upregulation of genes for salicylic acid biosynthesis and alcohol acyltransferases (AATs) upon biotic stress.
Proteomics 2D-PAGE, Mass Spectrometry (LC-MS/MS)Quantification of key enzymes like lipoxygenase, hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and salicylate O-methyltransferase. nih.govIncreased abundance of specific AAT proteins that catalyze the esterification of salicylic acid with (E)-2-hexenol.
Metabolomics GC-MS, LC-MS, NMRProfiling of precursor molecules (e.g., salicylic acid, linolenic acid) and the final product, this compound.Correlation of precursor availability with the emission rates of the final ester compound.

Climate Change Impacts on this compound Emissions and Plant Responses

Climate change, characterized by rising global temperatures, altered precipitation patterns, and increased frequency of extreme weather events, is expected to have profound effects on plant physiology and, consequently, on the emission of biogenic volatile organic compounds (BVOCs) like this compound. annualreviews.organr.fr Understanding these impacts is crucial for predicting future plant-insect interactions and ecosystem stability.

Increased temperatures can directly influence the volatility of this compound, leading to higher emission rates from plant surfaces. pnas.org Furthermore, temperature can affect the enzymatic reactions involved in its biosynthesis, potentially leading to either increased or decreased production depending on the optimal temperature range for the involved enzymes. researchgate.net Studies on other plant species have shown that moderate warming can enhance the emission of certain volatiles, but extreme heat can lead to a decline. mdpi.com

Climate change is also predicted to increase the pressure from herbivores, as warmer temperatures can expand the geographical range and extend the active season of many insect species. nih.gov Since the production of this compound is often induced by herbivory as a defense mechanism, an increase in insect attacks could lead to higher emissions of this compound. This can have cascading effects on the ecosystem, such as attracting more natural enemies of the herbivores. bohrium.comoup.com

The interaction of multiple climate change factors, such as drought and heat stress combined with herbivory, can have complex and sometimes unpredictable effects on volatile emissions. bohrium.com For instance, while herbivory might stimulate production, drought stress could limit the plant's resources, leading to a net decrease in emissions.

The following table summarizes the potential impacts of key climate change factors on the emission of plant volatiles, with inferred consequences for this compound.

Climate Change Factor Predicted Effect on Plant Physiology Potential Impact on this compound Emissions Supporting Evidence/Rationale
Elevated Temperature Increased enzymatic activity (up to a certain threshold); increased compound volatility. researchgate.netPotential for increased emissions due to higher volatility and altered biosynthesis rates.Warming has been shown to stimulate the release of various plant-derived VOCs. pnas.org
Increased CO2 Altered plant growth and resource allocation; potential changes in stomatal conductance.Uncertain; could increase due to enhanced photosynthesis or decrease due to resource reallocation.Elevated CO2 has complex and species-specific effects on BVOC emissions.
Altered Precipitation (Drought) Water stress can lead to stomatal closure and reduced photosynthetic activity.Likely to decrease due to limited resources for biosynthesis and reduced release through stomata.Drought stress often leads to a reduction in the emission of herbivore-induced volatiles. bohrium.com
Increased Herbivore Pressure Induction of plant defense pathways, including the synthesis of defensive volatiles. nih.govIncreased emissions as a direct defense response and to attract natural enemies of herbivores.The production of many salicylates and hexenyl derivatives is known to be induced by insect feeding. nih.gov

Research on Ecologically-Based Strategies for Plant Protection and Communication

The role of volatile organic compounds in mediating ecological interactions is a rapidly growing field of research, with significant potential for developing sustainable agricultural practices. nih.gov this compound, as a component of the complex bouquet of scents emitted by plants, is likely involved in various forms of chemical communication that can be harnessed for plant protection.

One promising area of research is the use of plant volatiles to manipulate the behavior of insect pests and their natural enemies, a strategy known as "push-pull." In this approach, repellent volatiles ("push") are used to drive pests away from the crop, while attractive volatiles ("pull") are used to lure them into traps or to attract their natural enemies. Given that salicylates and hexenyl derivatives are known to be involved in attracting beneficial insects and repelling or deterring herbivores, this compound could be a valuable component in such strategies. nih.govmdpi.com

Furthermore, research has shown that plants can "eavesdrop" on the volatile signals emitted by their neighbors. nih.gov When a plant is attacked by a herbivore, it releases a specific blend of volatiles, including compounds like methyl salicylate and green leaf volatiles (GLVs) such as (E)-2-hexenal. oup.com Neighboring plants can detect these airborne signals and prime their own defenses, becoming more resistant to subsequent attacks. oup.com Investigating whether this compound can act as such a signal to induce resistance in nearby plants could lead to novel strategies for crop protection where synthetic versions of the compound are deployed to enhance the defenses of an entire field. usp.br

The application of exogenous volatiles to induce plant resistance is another active area of research. frontiersin.org For example, post-harvest treatment of fruits with trans-2-hexenal (B146799) has been shown to induce resistance against certain fungal pathogens. nih.govnih.gov Similar research could explore the potential of this compound as a natural, safe-to-use treatment to enhance the shelf-life and disease resistance of agricultural products.

The table below outlines potential ecologically-based strategies for plant protection that could involve this compound.

Ecological Strategy Mechanism of Action Potential Role of this compound Research Focus
Attraction of Natural Enemies Herbivore-induced plant volatiles (HIPVs) attract predators and parasitoids of the herbivores. nih.govMay act as a specific cue for natural enemies, indicating the presence of their prey or hosts.Field and laboratory studies to test the attractiveness of the compound to beneficial insects.
Direct Herbivore Deterrence The compound may be unpalatable or toxic to certain insect pests.Could be used as a natural, spray-able repellent to protect crops from herbivory.Feeding assays to determine the deterrent or anti-feedant properties against key pest species.
Plant-Plant Communication (Priming) Volatiles released from a damaged plant can induce or "prime" the defenses of neighboring plants. nih.govCould function as an airborne signal that triggers defense responses in nearby plants.Experiments to measure the induction of defense-related genes and metabolites in plants exposed to the compound.
Post-Harvest Protection Application of certain volatiles can inhibit the growth of fungal and bacterial pathogens on harvested produce. researchgate.netMay possess antimicrobial properties that could help preserve fruits and vegetables.In vitro and in vivo assays to test its efficacy against common post-harvest pathogens.

Q & A

Q. What are the key physicochemical properties of trans-2-hexenyl salicylate, and how do they influence experimental design?

  • Answer : this compound has a molecular weight of 220 g/mol and a LogP (octanol-water partition coefficient) of 4.98, indicating moderate hydrophobicity . These properties are critical for designing solvent systems in extraction or chromatography (e.g., reverse-phase HPLC). The LogP value suggests preferential partitioning into lipid membranes, which is relevant for studies on dermal absorption or membrane permeability assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : While not classified as hazardous, standard precautions include using PPE (gloves, goggles, lab coats) and working in a well-ventilated area. Storage should be in cool, dark conditions to prevent degradation. Emergency measures include rinsing exposed skin/eyes with water and avoiding inhalation of vapors .

Q. How can researchers quantify this compound in plant or insect tissues?

  • Answer : Spectrophotometric methods (UV-Vis) or chromatography (GC-MS, HPLC) are commonly used. For plant tissues, homogenization in methanol or ethanol, followed by centrifugation and filtration, is recommended. Calibration curves using pure standards ensure accuracy .

Advanced Research Questions

Q. How do structural differences between this compound and its isomers (e.g., cis-3-hexenyl salicylate) affect their biological activity?

  • Answer : Despite identical molecular weights and LogP values, stereochemical differences alter binding affinities to proteins or receptors. For example, this compound may exhibit stronger interactions with insect odorant-binding proteins (OBPs) due to spatial compatibility with ligand-binding pockets. Comparative studies using fluorescence competitive binding assays can quantify these differences .

Q. What experimental approaches validate this compound’s role in plant defense mechanisms?

  • Answer : (1) Induction assays : Treat Arabidopsis or tobacco plants with the compound and monitor defense markers (e.g., PR1 gene expression, jasmonic acid levels). (2) Knockout models : Use mutants deficient in salicylate signaling (e.g., NPR1 mutants) to assess dependency. (3) Field trials : Compare herbivory rates in plants with/without exogenous application .

Q. How can researchers address contradictions in toxicity data for this compound?

  • Answer : Discrepancies arise from varying test models (e.g., mammalian vs. insect cells) or exposure durations. To reconcile
  • Conduct dose-response studies across multiple cell lines.
  • Use omics approaches (transcriptomics, metabolomics) to identify toxicity pathways.
  • Compare results with structurally analogous salicylates (e.g., methyl salicylate) for mechanistic insights .

Q. What methodologies assess the ecological persistence of this compound in soil?

  • Answer : (1) Microcosm experiments : Spike soil samples and measure degradation rates via LC-MS. (2) Microbial community analysis : Use 16S rRNA sequencing to identify degradative taxa. (3) Leaching potential : Evaluate mobility using soil column experiments and calculate Koc (organic carbon partition coefficient) .

Methodological Considerations

  • Synthesis Optimization : this compound can be synthesized via esterification of salicylic acid with trans-2-hexenol under acid catalysis (e.g., H₂SO₄). Purity is confirmed by NMR and GC-MS. Yield improvements focus on solvent selection (toluene vs. THF) and catalyst recycling .
  • Data Contradiction Analysis : When conflicting results arise (e.g., LogP vs. observed solubility), validate assumptions (e.g., ionization state at experimental pH) and cross-check with computational models (e.g., COSMO-RS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.